3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid
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Overview
Description
3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid is a complex organic compound with a unique structure that includes a piperidine ring and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid typically involves multiple steps. One common method includes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the prop-2-enoic acid moiety through a series of reactions involving reagents such as acrylates and catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and scalability of the production, allowing for the compound to be produced in bulk quantities while maintaining high quality and consistency.
Chemical Reactions Analysis
Types of Reactions
3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid
- **1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(prop-2
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJNJAMJSKLINB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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